7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane
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Description
Bicyclo[3.3.1]nonane is a structural motif found in many biologically active natural products . It has exceptional characteristics that make it attractive to researchers for use in asymmetric catalysis or as potent anticancer entities, along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Molecular Structure Analysis
The molecular structure of bicyclo[3.3.1]nonane derivatives can be analyzed through crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings is significant .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Perfluorobicyclic Ethers : The electrochemical fluorination of α-cyclohexenyl-substituted carboxylic esters has been demonstrated to afford perfluoro(9-alkyl-7-oxa-bicyclo[4.3.0]nonane)s and perfluoro(8-alkoxy-9-alkyl-7-oxabicyclo[4.3.0]nonane)s in fairly good yields. This process involves a resonance-stabilized intermediate radical, leading to the formation of compounds with significant structural similarity to the query compound (Abe, Hayashi, Baba, & Nagase, 1984).
Dehydrobromination Routes : The dehydrobromination of trans-3,4-dibromo-7,7,9,9-tetrafluoro-8-oxa-cis-bicyclo[4.3.0]-nonane leads to bicyclic fluoroalkenes and 7,7,9,9-tetrafluoro-8-oxa-cis-bicyclo[4.3.0]nona-2,4-diene, showcasing a method for producing structurally complex fluoro-containing cyclic ethers, which share core structural elements with the target molecule (Nowak & Dmowski, 1997).
Fluorination of Cyclohexenyl-substituted Carboxylic Acid Esters : An unusual fluorination product from cyclohexen-2-yl-substituted carboxylic acid esters, yielding perfluoro(8-methoxy-9-ethyl-7-oxabicyclo[4.3.0]nonane), underlines the synthetic flexibility in accessing fluorinated cyclic ethers with potential application in materials science and pharmaceuticals (Abe, Hayashi, Baba, & Nagase, 1980).
Reaction Mechanisms and Derivatives
- Electrophilic Transannular Cyclization : Demonstrates the synthesis of halo-fluoro-substituted adamantanes by electrophilic transannular cyclization of bicyclo[3.3.1]nonane dienes, a technique that could potentially be applied to modify or synthesize derivatives of the query compound for specialized applications in organic synthesis and medicinal chemistry (Serguchev, Ponomarenko, Lourie, & Chernega, 2003).
Properties
IUPAC Name |
7-(bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2O/c10-3-6-1-7-4-13-5-8(2-6)9(7,11)12/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUASSWWZFBKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2(F)F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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